Candesartan Ethyl Ester

Catalog No.
S783914
CAS No.
139481-58-6
M.F
C26H24N6O3
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Candesartan Ethyl Ester

CAS Number

139481-58-6

Product Name

Candesartan Ethyl Ester

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C26H24N6O3

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31)

InChI Key

BCPWNYREAURMOP-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCC

Synonyms

2-Ethoxy-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Ethyl Ester;

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCC

Identification and Characterization

Research efforts related to ethyl candesartan primarily focus on its identification and characterization as an impurity in candesartan cilexetil. This involves methods like liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance spectroscopy (NMR) to determine its structure and differentiate it from the desired product [].

Candesartan Ethyl Ester is a chemical compound classified as an angiotensin II receptor antagonist. Its molecular formula is C26H24N6O3, and it has a molecular weight of 468.51 g/mol. This compound is primarily used in the treatment of hypertension and heart failure by blocking the action of angiotensin II, a peptide that causes blood vessels to constrict, thereby increasing blood pressure . The compound is recognized for its efficacy in reducing cardiovascular risks associated with high blood pressure.

Ethyl candesartan has not been thoroughly investigated for its mechanism of action. However, its structural resemblance to candesartan cilexetil suggests a potential role in blocking angiotensin II receptors, which can help regulate blood pressure [, ].

Data Gaps

In-depth studies are required to confirm the mechanism of action and potential therapeutic effects of ethyl candesartan.

  • Safety: As a byproduct in drug manufacturing, safety data on ethyl candesartan is likely limited. However, considering its structural similarity to candesartan cilexetil, it's advisable to handle it with care following standard laboratory safety protocols for unknown compounds [].
Typical of ester compounds. It can hydrolyze in the presence of water to yield candesartan and ethanol. The reaction can be represented as follows:

Candesartan Ethyl Ester+H2OCandesartan+Ethanol\text{Candesartan Ethyl Ester}+\text{H}_2\text{O}\rightarrow \text{Candesartan}+\text{Ethanol}

Additionally, candesartan can participate in reactions involving nucleophilic substitutions, particularly at the ester functional group, which can lead to the formation of various derivatives or analogs .

The primary biological activity of Candesartan Ethyl Ester is its role as an angiotensin II receptor blocker. By inhibiting the binding of angiotensin II to its receptors, it effectively lowers blood pressure and reduces the workload on the heart. This compound has been shown to improve cardiovascular outcomes in patients with hypertension and heart failure . Furthermore, it may exhibit protective effects on renal function in diabetic patients due to its vasodilatory properties.

Candesartan Ethyl Ester can be synthesized through several methods, including:

  • Esterification Reaction: The reaction between candesartan and ethanol in the presence of an acid catalyst.
  • Chemical Modification: Starting from candesartan, various chemical modifications can be employed to introduce ethyl groups or other substituents.
  • Multi-step Synthesis: Involves several intermediate compounds leading to the final product through sequential reactions .

These methods allow for the production of Candesartan Ethyl Ester with specific purity and yield characteristics suitable for pharmaceutical applications.

Candesartan Ethyl Ester is primarily utilized in:

  • Hypertension Treatment: It is prescribed to manage high blood pressure effectively.
  • Heart Failure Management: Used as part of a therapeutic regimen for patients with heart failure.
  • Research: Employed in pharmacological studies to understand its effects on cardiovascular health and potential side effects .

Candesartan Ethyl Ester shares similarities with other angiotensin II receptor antagonists. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
LosartanC22H23ClN6OFirst angiotensin II receptor blocker
ValsartanC24H29N5O3Known for its longer half-life
IrbesartanC25H28N2O5SContains a sulfonamide group
OlmesartanC29H30N6O6Has a unique structure with an additional ring

Candesartan Ethyl Ester stands out due to its specific structural modifications that enhance its solubility and bioavailability compared to other compounds in this class .

XLogP3

4.8

Appearance

Powder

UNII

8TT2Y1F36J

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

139481-58-6

Wikipedia

Ethyl candesartan

Dates

Modify: 2023-08-15

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